molecular formula C13H10O B1340730 Benzophenone-2,3,4,5,6-d5 CAS No. 2694-78-2

Benzophenone-2,3,4,5,6-d5

Cat. No. B1340730
CAS RN: 2694-78-2
M. Wt: 187.25 g/mol
InChI Key: RWCCWEUUXYIKHB-DYVTXVBDSA-N
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Description

Benzophenone-2,3,4,5,6-d5 is a compound with the molecular formula C13H10O . It is also known by other names such as (2,3,4,5,6-pentadeuteriophenyl)-phenylmethanone and perdeutero-benzophenone . The compound has a molecular weight of 187.25 g/mol .


Synthesis Analysis

While specific synthesis methods for Benzophenone-2,3,4,5,6-d5 were not found in the search results, benzophenones are generally synthesized through the reaction of benzoyl chloride with benzene in a Friedel-Crafts acylation .


Molecular Structure Analysis

The compound has a linear formula of C6H5COC6D5 . The InChI string is InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,3D,4D,7D,8D . The compound’s structure includes a carbonyl group (C=O) attached to two phenyl rings .


Physical And Chemical Properties Analysis

Benzophenone-2,3,4,5,6-d5 has a molecular weight of 187.25 g/mol . It has a computed XLogP3 value of 3.4, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . Its exact mass and monoisotopic mass are both 187.104548668 g/mol .

Safety and Hazards

While specific safety and hazard information for Benzophenone-2,3,4,5,6-d5 was not found in the search results, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing when handling benzophenones .

properties

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCCWEUUXYIKHB-DYVTXVBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC=C2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480588
Record name Benzophenone-2,3,4,5,6-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone-2,3,4,5,6-d5

CAS RN

2694-78-2
Record name Benzophenone-2,3,4,5,6-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2694-78-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzophenone-2,3,4,5,6-d5
Reactant of Route 2
Benzophenone-2,3,4,5,6-d5
Reactant of Route 3
Benzophenone-2,3,4,5,6-d5
Reactant of Route 4
Benzophenone-2,3,4,5,6-d5
Reactant of Route 5
Benzophenone-2,3,4,5,6-d5
Reactant of Route 6
Benzophenone-2,3,4,5,6-d5

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